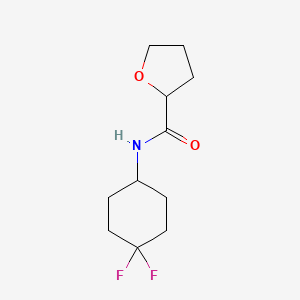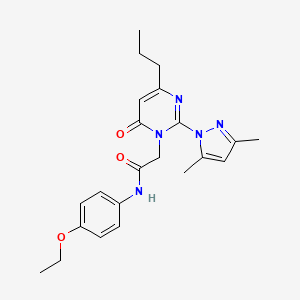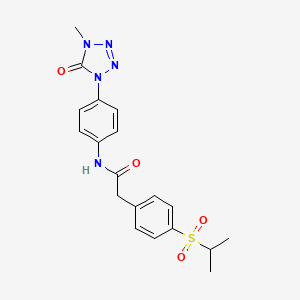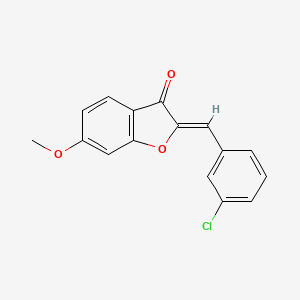![molecular formula C14H22N2 B2520904 1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine CAS No. 1354783-84-8](/img/structure/B2520904.png)
1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of heterocyclic compounds, such as azepines, is a topic of interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science. The paper titled "Synthesis of 1,4,5,6-tetrahydropyrazolo[3,4-d]pyrido[3,2-b]azepine" outlines a method for synthesizing a tricyclic azepine derivative starting from commercially available precursors. The process involves the conversion of 3-amino-2-cyclohexen-1-one and 3-(dimethylamino)acrolein to 7,8-dihydro-5(6H)-quinolinone, followed by a series of reactions to obtain the tetrahydropyrazolo[3,4-d]pyrido[3,2-b]azepine with different substituents .
Molecular Structure Analysis
The molecular structure of azepine derivatives is characterized by a seven-membered heterocyclic ring containing one nitrogen atom. The presence of substituents on the azepine ring can significantly influence the compound's properties and reactivity. For instance, the reduction of 1,2-diaryl-4-oxo-4,6,7,8(5H)-tetrahydropyrrolo[3,2-c]azepines leads to the formation of 1,2-diaryl-4,6,7,8(5H)-tetrahydropyrrolo[3,2-c]azepines, where substituents such as bromophenyl or nitroaryl groups undergo further reduction .
Chemical Reactions Analysis
The chemical reactivity of azepine derivatives is influenced by the functional groups attached to the core structure. In the reduction of 4-oxo-4,6,7,8(5H)-tetrahydropyrrolo[3,2-c]azepines, lithium aluminum hydride is used as a reducing agent, which not only reduces the oxo group to a hydroxyl group but also affects other substituents like bromine and nitro groups, leading to their respective reductions . This highlights the complexity of chemical reactions involving azepine derivatives and the importance of understanding the influence of different substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of azepine derivatives are diverse and depend on the specific structure and substituents of the compound. For example, the paper "Partially fluorinated heterocycles. Part 25 . The formation of fused-ring 3-azepine derivatives" describes the synthesis of fluorinated azepine derivatives, which exhibit fluxional behavior. This behavior is temperature-dependent and varies between different fluorinated derivatives, as observed in their NMR spectra . Such properties are crucial for the potential application of these compounds in various fields.
科学的研究の応用
Synthesis and Biological Properties
Azepines and their derivatives, including compounds structurally related to "1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine", are significant in pharmacology and therapeutic applications. They have been extensively reviewed for their synthesis, reaction mechanisms, and biological properties. The synthesis often involves ring expansion methods, exploiting photo-chemical, thermal, and microwave irradiation techniques. Despite considerable progress, the biological aspects of these compounds require further exploration, suggesting a wide scope for future research in N-containing seven-membered heterocycles (Kaur, Garg, Malhi, & Sohal, 2021).
Pharmacological Significance
Azepane-based motifs have shown a variety of pharmacological properties. Over 20 azepane-based drugs have received FDA approval, highlighting their importance in treating diverse diseases. These compounds are structurally diverse and have been pivotal in discovering new therapeutic agents. Recent developments emphasize the creation of less toxic, cost-effective, and highly active azepane-containing analogs, indicating their ongoing significance in drug discovery and therapeutic applications (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).
Energy Materials
The application of high-nitrogen-containing azine energy materials, which share a thematic connection with azepines through the presence of nitrogen in their molecular structure, has emerged as a research hotspot. These materials exhibit notable physical, chemical, and detonation properties, making them suitable for propellants, mixed explosives, and gas generators. This area's potential value and broad application prospects underscore the importance of azine (and by extension, azepine-related) compounds in energetic materials research (Yongjin & Shuhong, 2019).
Ectoine Biosynthesis
Ectoine biosynthesis in halotolerant microorganisms, while not directly related to azepines, shares relevance in the context of heterocyclic compounds' biological applications. Ectoine, a stabilizing compound, finds applications in scientific research, cosmetics, and medicine. Insights into ectoine biosynthetic pathways and gene organization highlight the broader implications of research on heterocyclic compounds for biotechnological applications (Reshetnikov, Khmelenina, Mustakhimov, & Trotsenko, 2011).
特性
IUPAC Name |
2,3,6,7,8-pentamethyl-2,7-diazatricyclo[6.2.1.01,5]undeca-3,5-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-10-8-12-11(2)16(5)13(3)6-7-14(12,9-13)15(10)4/h8H,6-7,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQPFEQHBYUFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N(C3(CCC2(C3)N1C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2520822.png)
![2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B2520823.png)
![7-(4-fluorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2520827.png)
![2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520828.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2520829.png)



![Methyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520837.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4-ethenyloxan-4-yl)acetamide;hydrochloride](/img/structure/B2520838.png)


